2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1368757-01-0
VCID: VC4255690
InChI: InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
SMILES: C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.082

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS No.: 1368757-01-0

Cat. No.: VC4255690

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.082

* For research use only. Not for human or veterinary use.

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid - 1368757-01-0

Specification

CAS No. 1368757-01-0
Molecular Formula C10H8BrNO3
Molecular Weight 270.082
IUPAC Name 2-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Standard InChI InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
Standard InChI Key YMNPXOWZYMQCPR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydro-1H-indole scaffold with a ketone group at position 2 and a bromine atom at position 5. The acetic acid side chain at position 3 introduces polar functionality, enhancing its solubility in polar solvents and potential for chemical derivatization . Key structural features include:

  • Bromine substitution: The electron-withdrawing bromine atom at position 5 influences electronic distribution, increasing reactivity in electrophilic substitution reactions.

  • Oxo group: The 2-oxo group stabilizes the indole ring through conjugation, reducing aromaticity and enabling redox-active behavior .

  • Acetic acid moiety: The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for biological interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC10H8BrNO3\text{C}_{10}\text{H}_{8}\text{Br}\text{N}\text{O}_{3}
Molecular weight270.082 g/mol
CAS number (2-oxo form)1368757-01-0
CAS number (dihydro form)1368446-84-7
SMILES notationC1C(C2=C(N1)C=CC(=C2)Br)CC(=O)O

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step sequence: bromination followed by acylation :

  • Bromination: Introduction of bromine at position 5 of the indole ring using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in acetic acid. Yields exceed 80% under optimized conditions.

  • Acylation: Attachment of the acetic acid group via Friedel-Crafts acylation or nucleophilic substitution. Zinc-mediated reduction of intermediates ensures chemoselectivity .

Table 2: Representative Synthesis Yields

StepReagentsYield (%)Reference
BrominationNBS, CH3COOH\text{CH}_3\text{COOH}85
AcylationZn/HCl, chloroacetic acid72

Industrial Scaling

Continuous flow reactors are employed for large-scale production, improving efficiency and reducing byproducts. Post-synthesis purification involves:

  • Recrystallization: Ethanol/water mixtures yield >95% purity.

  • Chromatography: Silica gel columns resolve regioisomers, critical for pharmaceutical-grade material .

Cell LineIC50_{50} (µM)MechanismReference
MCF-7 (breast)14.2 ± 1.5ROS, Topo IIα inhibition
HCT-116 (colon)17.8 ± 2.1Caspase-3 activation

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 10.82 (s, 1H, NH), 7.32 (d, J=8.4J = 8.4 Hz, 1H, ArH), 6.92 (s, 1H, ArH), 4.21 (t, J=7.6J = 7.6 Hz, 1H, CH), 3.18 (dd, J=16.4J = 16.4, 7.6 Hz, 1H, CH2_2), 2.61 (dd, J=16.4J = 16.4, 7.6 Hz, 1H, CH2_2) .

  • MS: ESI-MS m/z 269.0 [M–H]^-.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for melatonin analogs and kinase inhibitors . For example, spirocyclic derivatives exhibit neuroprotective effects in Parkinson’s disease models .

Material Science

Bromine’s electron-deficient nature enables use in organic semiconductors. Thin-film transistors incorporating the compound show hole mobility of 0.12 cm²/V·s.

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